4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride
Description
Properties
IUPAC Name |
4-fluorospiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-9-2-1-3-10-11(9)12(8-15-10)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLGLXWGNAPGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C(=CC=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The fluorination step can be achieved using reagents such as Selectfluor or DAST (Diethylaminosulfur trifluoride).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4, CrO3, and H2O2.
Reduction: Reducing agents such as LiAlH4, NaBH4, and catalytic hydrogenation are used.
Substitution: Nucleophiles like Grignard reagents, organolithium compounds, and amines can be employed.
Major Products Formed:
Oxidation: Formation of spiro[1-benzofuran-3,4'-piperidine]-2-one derivatives.
Reduction: Production of spiro[1-benzofuran-3,4'-piperidine]-2-ol derivatives.
Substitution: Generation of various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic chemistry.
Biology: The compound can be utilized in biological assays to investigate its interaction with various biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride exerts its effects depends on its molecular targets and pathways. The fluorine atom can enhance the binding affinity and selectivity of the compound towards specific receptors or enzymes. The exact mechanism may vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, core heterocycles, and functional groups.
Substituent Variations on the Benzofuran Ring
6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] Hydrochloride
- Molecular Weight : 293.71 g/mol (vs. ~227.7 g/mol for the 4-fluoro analog).
- Boiling point is elevated (303.5°C) due to higher molecular mass .
- Applications : Likely used in CNS drug discovery due to its lipophilic profile.
7-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] Hydrochloride
- Substituent Effect : Methoxy is electron-donating, altering electronic distribution. This may reduce metabolic stability compared to fluorine but improve solubility .
4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] Hydrochloride
Core Heterocycle Modifications
2H-Spiro[benzofuran-3,4'-piperidin]-2-one Hydrochloride
- Structural Difference : Incorporates a ketone group on the benzofuran ring.
- Molecular weight increases to 239.70 g/mol .
Spiro[furo[3,4-c]pyridine-1(3H),4'-piperidin]-3-one Hydrochloride
Piperidine Ring Derivatives
Paroxetine-Related Compounds
- Example : 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride (Paroxetine Hydrochloride).
- The benzodioxole ring in paroxetine enhances serotonin reuptake inhibition, whereas the spiro benzofuran in the target compound may confer distinct selectivity .
Physicochemical and Pharmacological Data Comparison
*Estimated based on structural analogs.
Pharmacological and Industrial Relevance
- Target Compound : The fluorine atom balances metabolic stability and electronic effects, making it suitable for optimizing receptor binding in antidepressants or antipsychotics.
- Analog-Specific Traits: Trifluoromethyl: Enhanced CNS penetration due to lipophilicity . Methoxy: Improved solubility for oral bioavailability . Chloro: Potential for halogen bonding in enzyme inhibition .
Biological Activity
4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that elucidate its pharmacological potential.
Molecular Formula: C12H15ClFNO
Molecular Weight: 243.71 g/mol
CAS Number: 1779129-96-2
The compound is characterized by a spiro structure that combines a benzofuran moiety with a piperidine ring, which contributes to its unique biological profile.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
Case Study: Non-Small Cell Lung Cancer (NSCLC)
In vitro and in vivo experiments indicated that derivatives of this compound can significantly inhibit cancer cell growth and invasiveness. Notably, they restored tumor susceptibility to anti-EGFR tyrosine kinase inhibitors (TKIs), highlighting their multitargeting capabilities against NSCLC cells resistant to conventional therapies .
The mechanism by which 4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] exerts its effects appears to involve multiple pathways:
- Inhibition of Kinases: It has been shown to inhibit key kinases involved in cancer progression, including c-MET and SMO. A study reported that the compound retained significant inhibitory activity against 17 out of 20 tested kinases at a concentration of 20 µM .
- Induction of Apoptosis: The compound promotes apoptosis through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. Studies indicate that it can enhance neurogenesis and protect against neurodegenerative conditions by modulating signaling pathways associated with neuronal survival .
Table 1: Inhibition of Kinases by 4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]
| Kinase Target | % Inhibition at 20 µM |
|---|---|
| c-MET | 72% |
| SMO | 60% |
| PIK2 | 45% |
| SRC | 30% |
| TYRO3 | 25% |
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in NSCLC and other cancer cells |
| Neuroprotective | Enhances neurogenesis; protects neurons |
| Anti-inflammatory | Reduces markers of inflammation in vitro |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride?
- Synthesis : The spirocyclic core can be constructed via a ring-closing strategy. For example, coupling a fluorinated benzofuran precursor with a piperidine derivative under basic conditions (e.g., using triethylamine), followed by cyclization via intramolecular nucleophilic substitution. Purification typically involves recrystallization or column chromatography .
- Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]+ at m/z 225.092) and NMR (¹H/¹³C, DEPT) to resolve spiro junction protons (δ ~3.5–4.5 ppm for piperidine CH₂ groups) and fluorine coupling patterns .
Q. How do solubility and stability profiles impact experimental design for this compound?
- Solubility : The hydrochloride salt form enhances water solubility due to ionic interactions. Test solubility in DMSO (common stock solution), PBS (for biological assays), and methanol (for chromatography). Poor solubility in non-polar solvents (e.g., hexane) suggests hydrophobic interactions dominate .
- Stability : Store at –20°C in desiccated conditions to prevent hydrolysis of the spirocyclic system. Monitor degradation via HPLC (e.g., C18 column, ammonium acetate buffer pH 6.5) to detect byproducts like free piperidine or benzofuran fragments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this spirocyclic compound?
- Strategy : Modify substituents on the benzofuran (e.g., electron-withdrawing groups at C4) and piperidine (e.g., N-alkylation) to assess impacts on receptor binding. Fluorine’s electronegativity may enhance CNS penetration, as seen in fluorophenyl derivatives of antidepressants like paroxetine .
- Experimental Design : Use radioligand binding assays (e.g., serotonin transporters) and computational docking (PDB: 5I6X) to correlate structural changes with affinity .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?
- Approach : For overlapping proton signals (e.g., spiro junction CH₂ groups), employ 2D NMR (COSY, HSQC) to assign coupling networks. Compare experimental data with computational predictions (DFT-based NMR shifts) to validate assignments .
- Case Example : Aromatic protons in the benzofuran ring may show unexpected splitting due to fluorine’s anisotropic effects. Use ¹⁹F NMR to confirm fluorine’s position and coupling constants .
Q. What advanced analytical methods are suitable for quantifying trace impurities in bulk samples?
- Methodology :
- HPLC-MS/MS : Use a polar-embedded column (e.g., HILIC) with 0.1% formic acid in mobile phases to separate polar degradation products. Set MRM transitions for parent ion (m/z 225 → 154) and common impurities (e.g., dehydrohalogenated byproducts) .
- ICP-MS : Detect heavy metal catalysts (e.g., Pd from Suzuki coupling) at ppb levels .
Q. How can in vitro models be designed to evaluate neuropharmacological activity?
- Models :
- Primary Neuronal Cultures : Assess uptake inhibition (e.g., serotonin/dopamine) using radiolabeled neurotransmitters (³H-5HT) and LC-MS quantification .
- hERG Assay : Screen for cardiac toxicity via patch-clamp electrophysiology (IC₅₀ >10 μM preferred) .
- Data Interpretation : Normalize activity to reference standards (e.g., paroxetine for SERT inhibition) and use ANOVA to compare analogs .
Methodological Considerations
- Synthesis Troubleshooting : If cyclization yields are low (<50%), optimize reaction time/temperature or switch to microwave-assisted synthesis (e.g., 100°C, 30 min) .
- Data Contradictions : Cross-validate spectral assignments with X-ray crystallography (if crystals form) or variable-temperature NMR to resolve dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
